5-Bromo-1H-pirazol-3-carboxilato de metilo

Descripción general

Descripción

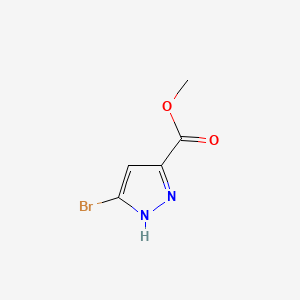

Methyl 5-bromo-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 5-position and a carboxylate ester group at the 3-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Methyl 5-bromo-1H-pyrazole-3-carboxylate is recognized for its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo synthesis of pyrimidines. This inhibition is significant in the development of treatments for autoimmune diseases and certain cancers .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, particularly those with mutations in oncogenes like BRAF. The mechanism involves interference with critical signaling pathways that promote tumor growth .

Antimicrobial Properties

Methyl 5-bromo-1H-pyrazole-3-carboxylate has demonstrated antimicrobial activity against several pathogens, including resistant strains of bacteria. Studies reveal its effectiveness in disrupting bacterial cell wall synthesis and inhibiting essential enzymes necessary for bacterial survival .

Case Study 1: Anticancer Activity

A study evaluated a series of pyrazole derivatives, including methyl 5-bromo-1H-pyrazole-3-carboxylate, for their anticancer efficacy. The results indicated significant inhibition of melanoma cell lines through the blockade of the BRAF/ERK signaling pathway, suggesting a promising avenue for cancer therapy .

Case Study 2: Antimicrobial Evaluation

In a comprehensive evaluation of antimicrobial efficacy, methyl 5-bromo-1H-pyrazole-3-carboxylate was found to significantly inhibit biofilm formation and bacterial growth against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations ranged from 0.22 to 0.25 μg/mL, showcasing its potential as a therapeutic agent against resistant bacterial strains .

Mecanismo De Acción

Target of Action

Methyl 5-bromo-1H-pyrazole-3-carboxylate is known to be a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH), a key enzyme involved in the de novo synthesis of pyrimidines . This enzyme plays a crucial role in cell proliferation and growth, making it a significant target for therapeutic interventions .

Mode of Action

The compound interacts with its target, DHODH, by binding to the active site of the enzyme, thereby inhibiting its function . This interaction results in the disruption of pyrimidine synthesis, which is essential for DNA replication and RNA transcription . The inhibition of DHODH leads to a decrease in the cellular proliferation and growth .

Biochemical Pathways

The primary biochemical pathway affected by Methyl 5-bromo-1H-pyrazole-3-carboxylate is the de novo synthesis of pyrimidines . By inhibiting DHODH, the compound disrupts this pathway, leading to a decrease in the production of pyrimidines. This, in turn, affects downstream processes such as DNA replication and RNA transcription, which are crucial for cell proliferation and growth .

Result of Action

The primary molecular effect of Methyl 5-bromo-1H-pyrazole-3-carboxylate’s action is the inhibition of DHODH, leading to a decrease in pyrimidine synthesis . On a cellular level, this results in a reduction in cell proliferation and growth, as these processes are dependent on the availability of pyrimidines for DNA replication and RNA transcription .

Action Environment

The action, efficacy, and stability of Methyl 5-bromo-1H-pyrazole-3-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, factors such as pH and the presence of other substances in the body can affect the compound’s action and efficacy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 5-bromo-1H-pyrazole-3-carboxylate can be synthesized through various methods. One common approach involves the bromination of methyl 1H-pyrazole-3-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction typically proceeds at room temperature or under mild heating conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 5-bromo-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids and stannanes, respectively.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Reduction: Reducing agents such as LiAlH4 in dry ether or NaBH4 in methanol.

Major Products:

Substitution Products: Depending on the nucleophile, products like 5-azido-1H-pyrazole-3-carboxylate or 5-thiocyanato-1H-pyrazole-3-carboxylate.

Coupling Products: Biaryl or vinyl-pyrazole derivatives.

Reduction Products: 5-bromo-1H-pyrazole-3-methanol.

Comparación Con Compuestos Similares

- Methyl 5-chloro-1H-pyrazole-3-carboxylate

- Methyl 5-iodo-1H-pyrazole-3-carboxylate

- Methyl 5-fluoro-1H-pyrazole-3-carboxylate

Comparison: Methyl 5-bromo-1H-pyrazole-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, iodo, and fluoro analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Actividad Biológica

Methyl 5-bromo-1H-pyrazole-3-carboxylate (CAS No. 1328893-17-9) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications based on recent studies.

- Molecular Formula : C₅H₅BrN₂O₂

- Molecular Weight : 205.01 g/mol

- Structure : The compound features a five-membered pyrazole ring substituted with a bromine atom at the 5-position and a carboxylate group at the 3-position.

Biological Activities

Methyl 5-bromo-1H-pyrazole-3-carboxylate exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have indicated that pyrazole derivatives, including methyl 5-bromo-1H-pyrazole-3-carboxylate, possess antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi .

- Anti-inflammatory Effects : Research suggests that this compound can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This mechanism may be beneficial in treating conditions characterized by chronic inflammation .

- Anticancer Potential : Methyl 5-bromo-1H-pyrazole-3-carboxylate has been investigated for its anticancer properties. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers .

The biological activity of methyl 5-bromo-1H-pyrazole-3-carboxylate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular signaling pathways, such as protein kinases and phosphatases, which are crucial for cell growth and survival.

- Interaction with Receptors : It has been shown to interact with various receptors involved in inflammation and cancer progression, including G-protein coupled receptors (GPCRs) and nuclear hormone receptors .

- Modulation of Gene Expression : This compound may influence gene expression related to apoptosis and cell cycle regulation, leading to reduced tumor growth and enhanced cell death in malignant cells .

Case Study 1: Antimicrobial Activity

A study demonstrated that methyl 5-bromo-1H-pyrazole-3-carboxylate exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The compound's mechanism was linked to disruption of bacterial cell wall synthesis.

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, administration of methyl 5-bromo-1H-pyrazole-3-carboxylate resulted in reduced levels of TNF-alpha and IL-6 cytokines. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls.

Case Study 3: Anticancer Activity

In vitro studies on HeLa cells revealed that treatment with methyl 5-bromo-1H-pyrazole-3-carboxylate led to a significant decrease in cell viability, with IC50 values indicating potent cytotoxic effects. Flow cytometry analysis confirmed the induction of apoptosis via the intrinsic pathway.

Data Table

Propiedades

IUPAC Name |

methyl 5-bromo-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDJSZKPUPTTNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40855692 | |

| Record name | Methyl 5-bromo-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1328893-17-9 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1328893-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-bromo-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.